molecular formula C16H21N3O3 B1450330 ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate CAS No. 1638612-77-7

ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1450330
CAS No.: 1638612-77-7
M. Wt: 303.36 g/mol
InChI Key: AWNUSPYOZOMPJR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an amino group, an ethyl group, a hydroxy-phenylethyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

    Addition of the hydroxy-phenylethyl group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the hydroxy-phenylethyl moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while hydrolysis of the ester group would yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme interactions or as a potential drug lead compound.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxy-phenylethyl group could facilitate binding to hydrophobic pockets, while the amino group may form hydrogen bonds with target molecules. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 5-amino-3-methyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-methylpropyl)-1H-pyrazole-4-carboxylate: Similar structure but with a hydroxy-methylpropyl group instead of a hydroxy-phenylethyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and potential reactivity.

Properties

IUPAC Name

ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-12-14(16(21)22-4-2)15(17)19(18-12)10-13(20)11-8-6-5-7-9-11/h5-9,13,20H,3-4,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNUSPYOZOMPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C(=O)OCC)N)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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